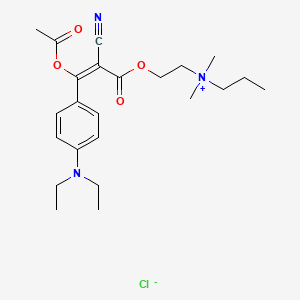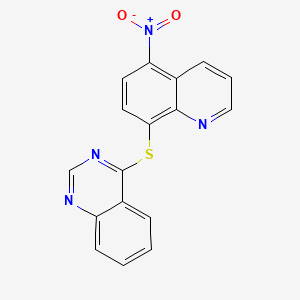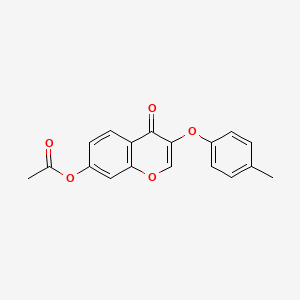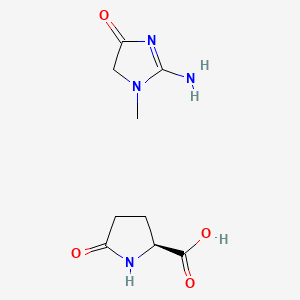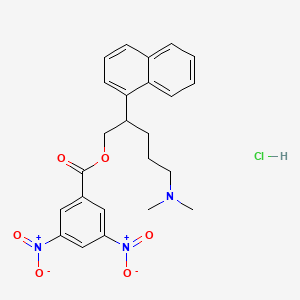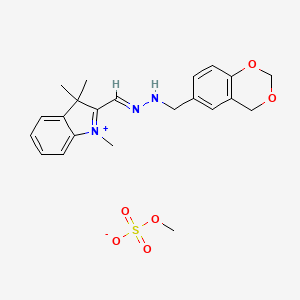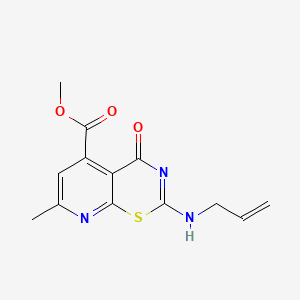
Diclofenac Sodium and Misoprostol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diclofenac Sodium and Misoprostol is a combination medication used primarily to treat osteoarthritis and rheumatoid arthritis in patients who are at high risk of developing stomach or intestinal ulcers due to nonsteroidal anti-inflammatory drugs (NSAIDs). Diclofenac Sodium is an NSAID that reduces inflammation and pain, while Misoprostol is a synthetic prostaglandin E1 analog that helps protect the stomach lining by reducing stomach acid and increasing mucus production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diclofenac Sodium is synthesized through a multi-step process that involves the reaction of 2,6-dichloroaniline with sodium hydroxide to form 2,6-dichlorophenylamine. This intermediate is then reacted with chloroacetic acid to produce Diclofenac Sodium . Misoprostol is synthesized from prostaglandin E1 through a series of chemical reactions that include esterification, reduction, and oxidation .
Industrial Production Methods
In industrial settings, Diclofenac Sodium is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. Misoprostol is produced using similar large-scale processes, with additional steps to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diclofenac Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of Diclofenac Sodium. Misoprostol, on the other hand, primarily undergoes esterification and reduction reactions to form its active metabolites .
Applications De Recherche Scientifique
Diclofenac Sodium and Misoprostol have numerous scientific research applications:
Mécanisme D'action
Diclofenac Sodium works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. By inhibiting these enzymes, Diclofenac Sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Misoprostol exerts its effects by stimulating prostaglandin E1 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion and increased mucus and bicarbonate production. This helps protect the stomach lining from the damaging effects of NSAIDs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meloxicam: Another NSAID used to treat arthritis, but with a longer half-life and different safety profile.
Celecoxib: A COX-2 inhibitor that has a lower risk of gastrointestinal side effects compared to Diclofenac Sodium.
Uniqueness
Diclofenac Sodium and Misoprostol combination is unique due to its dual action of providing anti-inflammatory and analgesic effects while simultaneously protecting the stomach lining. This makes it particularly beneficial for patients who require long-term NSAID therapy but are at high risk of developing gastrointestinal complications .
Propriétés
Formule moléculaire |
C36H48Cl2NNaO7 |
|---|---|
Poids moléculaire |
700.7 g/mol |
Nom IUPAC |
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate;methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5.C14H11Cl2NO2.Na/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3;15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3;1-7,17H,8H2,(H,18,19);/q;;+1/p-1/b12-10+;;/t17-,18-,20-,22?;;/m1../s1 |
Clé InChI |
HDEFOQFNRFJUCB-ZJJFNMROSA-M |
SMILES isomérique |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
SMILES canonique |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


